![molecular formula C20H22N6O B2712891 2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021114-39-5](/img/structure/B2712891.png)
2-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a pyridazin ring, and a pyridin ring . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound contains a pyridine ring linked to a pyrimidine ring, which can be identified using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume .Scientific Research Applications
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : Some studies have focused on the synthesis of derivatives that exhibit pronounced antimicrobial activities. For instance, the creation of thienopyrimidine derivatives has been investigated for their potential antimicrobial effects, highlighting the versatility of pyridazine analogs in therapeutic chemistry (M. Bhuiyan et al., 2006).
- Antiviral Activity Against Influenza : A notable study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against avian influenza virus, hinting at the potential for developing new antiviral drugs (A. Hebishy et al., 2020).
Synthesis and Drug Design
- Design and Synthesis of AChE Inhibitors : The design, synthesis, and evaluation of pyridazine derivatives as acetylcholinesterase (AChE) inhibitors have been explored. Modifications to the pyridazine analogs led to compounds with enhanced activity, contributing to research on neurodegenerative diseases (J. Contreras et al., 2001).
- Development of Antiulcer Agents : Research into imidazo[1,2-a]pyridines substituted at the 3-position aimed to discover new antiulcer agents with antisecretory and cytoprotective properties, demonstrating the application of pyridazine derivatives in gastrointestinal disorders (J. Starrett et al., 1989).
Molecular Docking and In Vitro Screening
- Molecular Docking Studies : The in silico molecular docking of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives towards target proteins have been conducted, showcasing moderate to good binding energies. These studies are essential for understanding the interaction between potential drugs and their targets, thereby informing the design of more effective therapeutic agents (E. M. Flefel et al., 2018).
Antimicrobial and Antioxidant Properties
- Synthesis and Biological Activity Evaluation : Another area of research has been the synthesis and evaluation of pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities, further broadening the scope of therapeutic applications for such compounds (A. Hossan et al., 2012).
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-6-3-4-8-16(14)20(27)22-13-12-21-17-10-11-19(26-25-17)24-18-9-5-7-15(2)23-18/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJPHQOFFTXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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